Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate

Lipophilicity Drug-likeness Oxazole scaffold

Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate is a trisubstituted 1,3-oxazole-5-carboxylate ester bearing a cyclopropyl group at the C2 position and a methyl group at the C4 position. It has a molecular formula of C10H13NO3 and a molecular weight of 195.21 g·mol⁻¹.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1030014-04-0
Cat. No. B1442098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate
CAS1030014-04-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(O1)C2CC2)C
InChIInChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-9(14-8)7-4-5-7/h7H,3-5H2,1-2H3
InChIKeyQZWUXQYTUXMXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate (CAS 1030014-04-0): Key Physicochemical and Structural Profile for Procurement Decisions


Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate is a trisubstituted 1,3-oxazole-5-carboxylate ester bearing a cyclopropyl group at the C2 position and a methyl group at the C4 position. It has a molecular formula of C10H13NO3 and a molecular weight of 195.21 g·mol⁻¹ [1]. The compound is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research . Its computed physicochemical properties—including an XLogP3 of 1.9, a topological polar surface area (TPSA) of 52.3 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.6—place it within lead-like chemical space, while the cyclopropyl substituent introduces steric and electronic features distinct from simple alkyl analogs [1].

Why Generic Substitution Fails for Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate


In-class oxazole-5-carboxylate esters cannot be treated as interchangeable drop-in replacements because even single-atom changes at the C2 position—such as replacing the cyclopropyl ring with a methyl, ethyl, or hydrogen substituent—alter the compound's lipophilicity, conformational flexibility, and metabolic handling. The cyclopropyl group imparts distinctive C–C and C–H bonding characteristics, including stronger, shorter, and more polarized C–H bonds, which reduce susceptibility to cytochrome P450-mediated oxidative metabolism relative to straight-chain alkyl substituents [1]. These property shifts directly affect downstream pharmacokinetic profiles, target binding, and synthetic reactivity; therefore, selecting the correct analog is critical for reproducible research outcomes and successful lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate vs. Closest Analogs


Elevated Lipophilicity (XLogP3) vs. Ethyl 2,4-Dimethyl-1,3-oxazole-5-carboxylate

This compound exhibits a computed XLogP3 of 1.9, which is 0.2 log units higher than that of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (XLogP3 = 1.7) [1][2]. The increase reflects the greater hydrocarbon surface contributed by the cyclopropyl ring compared to a methyl group.

Lipophilicity Drug-likeness Oxazole scaffold

Higher Molecular Complexity vs. Simpler 2-Alkyl Oxazole Analogs

The target compound has a molecular complexity index of 227, substantially exceeding ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (complexity = 172) and ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate (estimated complexity ~184). This 32% higher complexity (Δ = +55 vs. the dimethyl analog) arises from the cyclopropyl ring's topology and contributes to a superior Fsp³ value of 0.60 [1][2].

Molecular complexity Scaffold diversity Fragment-based drug discovery

Cyclopropyl-Driven Predicted Metabolic Stability Advantage over Linear 2-Alkyl Substituted Analogs

The cyclopropyl substituent at the oxazole C2 position is extensively documented in medicinal chemistry literature to enhance metabolic stability compared to straight-chain alkyl groups (methyl, ethyl, n-propyl). The stronger, shorter, and more polarized C–H bonds of the cyclopropyl ring reduce susceptibility to hydrogen-atom abstraction by cytochrome P450 enzymes, a primary oxidative metabolic pathway [1]. In contrast, linear 2-alkyl analogs (e.g., 2-ethyl, 2-methyl) are more prone to CYP-mediated hydroxylation. This class-level inference is supported by multiple case studies where cyclopropyl-for-alkyl substitution improved in vitro microsomal half-life [2].

Metabolic stability CYP450 oxidation Cyclopropyl modification

Distinct Storage and Stability Requirements Differentiating from Room-Temperature-Stable Analogs

This compound requires cold storage at -4°C for short-term (1–2 weeks) and -20°C for long-term (1–2 years) preservation, as specified by supplier data [1]. In comparison, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (CAS 23012-30-8) is shipped and stored at room temperature . This differential stability profile imposes distinct handling logistics that procurement teams and laboratory managers must account for.

Chemical stability Storage conditions Quality control

Computational Evidence: Increased Rotatable Bond Count and Conformational Flexibility

With 4 rotatable bonds versus 3 for the dimethyl analog, this compound provides one additional degree of conformational freedom. This arises because the cyclopropyl ring itself contributes a rotatable bond between the oxazole core and the cyclopropyl substituent, whereas the methyl group does not [1][2].

Conformational flexibility Rotatable bonds Drug design

Best Research and Industrial Application Scenarios for Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability at the Heterocycle 2-Position

When an oxazole-based lead series shows rapid in vitro microsomal clearance attributable to oxidation of the C2-alkyl substituent, this compound serves as a direct replacement scaffold. The cyclopropyl group at C2 is predicted to resist CYP-mediated hydrogen-atom abstraction more effectively than methyl or ethyl substituents [1], potentially extending half-life and reducing the need for extensive structural modification elsewhere in the molecule. This application is supported by the extensive medicinal chemistry precedent for cyclopropyl-for-alkyl substitution as a metabolic stability strategy [2].

Fragment-Based or Diversity-Oriented Synthesis Requiring Higher Fsp³ and Scaffold Complexity

This compound's Fsp³ of 0.60 exceeds that of the 2,4-dimethyl analog (Fsp³ ~0.50) and 2-ethyl analog (Fsp³ ~0.44), making it a preferred building block for fragment libraries, diversity-oriented synthesis collections, and DNA-encoded library construction where increased three-dimensional character and molecular complexity are design criteria. The higher complexity index (227 vs. 172–184) also facilitates efficient exploration of underexploited chemical space [1][2].

Kinase Inhibitor or Anti-Inflammatory Agent Development Leveraging Cyclopropyl Oxazole Pharmacophores

Cyclopropyl-substituted oxazole derivatives have been incorporated into patents and research programs targeting kinases (including IRAK4, BTK, and RET) and inflammatory pathways, where the cyclopropyl group contributes to binding pocket complementarity and selectivity [1]. Although no published IC₅₀ data are available for this specific compound, its structural features align with pharmacophoric elements present in known bioactive cyclopropyl-oxazole series, positioning it as a logical starting scaffold for novel inhibitor design [2].

Agrochemical Intermediate Requiring a Differentiated Lipophilicity Profile

The compound's XLogP3 of 1.9 (vs. 1.7 and ~1.8 for the dimethyl and ethyl analogs, respectively) provides a measurable lipophilicity differentiation that can influence cuticular penetration, soil mobility, and environmental persistence in agrochemical active ingredient design. For research programs where logP tuning is critical for optimizing bioavailability-ecotoxicity balance, this compound offers a calibrated logP increment without introducing additional heteroatoms or polar surface area [1][2].

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